Cas no 2138251-20-2 (Methyl 2-bromo-5-fluoro-3-(fluorosulfonyl)benzoate)

Methyl 2-bromo-5-fluoro-3-(fluorosulfonyl)benzoate 化学的及び物理的性質
名前と識別子
-
- methyl 2-bromo-5-fluoro-3-(fluorosulfonyl)benzoate
- EN300-727172
- 2138251-20-2
- Methyl 2-bromo-5-fluoro-3-(fluorosulfonyl)benzoate
-
- インチ: 1S/C8H5BrF2O4S/c1-15-8(12)5-2-4(10)3-6(7(5)9)16(11,13)14/h2-3H,1H3
- InChIKey: USUTZWFROHGARN-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C(=O)OC)=CC(=CC=1S(=O)(=O)F)F
計算された属性
- せいみつぶんしりょう: 313.90600g/mol
- どういたいしつりょう: 313.90600g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 367
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
Methyl 2-bromo-5-fluoro-3-(fluorosulfonyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-727172-1.0g |
methyl 2-bromo-5-fluoro-3-(fluorosulfonyl)benzoate |
2138251-20-2 | 1g |
$0.0 | 2023-06-07 |
Methyl 2-bromo-5-fluoro-3-(fluorosulfonyl)benzoate 関連文献
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
Methyl 2-bromo-5-fluoro-3-(fluorosulfonyl)benzoateに関する追加情報
Comprehensive Overview of Methyl 2-bromo-5-fluoro-3-(fluorosulfonyl)benzoate (CAS No. 2138251-20-2)
Methyl 2-bromo-5-fluoro-3-(fluorosulfonyl)benzoate (CAS No. 2138251-20-2) is a highly specialized organic compound with significant applications in pharmaceutical intermediates and agrochemical synthesis. This compound belongs to the class of fluorinated benzoate esters, which are increasingly sought after due to their unique reactivity and stability under various chemical conditions. The presence of both bromo and fluoro substituents, along with the fluorosulfonyl group, makes it a versatile building block for cross-coupling reactions and catalysis.
In recent years, the demand for fluorinated compounds like Methyl 2-bromo-5-fluoro-3-(fluorosulfonyl)benzoate has surged, driven by their critical role in drug discovery and material science. Researchers and manufacturers are particularly interested in its potential for selective functionalization, which is essential for developing targeted therapies and high-performance materials. The compound's CAS No. 2138251-20-2 is frequently searched in chemical databases, reflecting its growing importance in R&D pipelines.
One of the key advantages of Methyl 2-bromo-5-fluoro-3-(fluorosulfonyl)benzoate is its compatibility with palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures for biologically active compounds. Additionally, the fluorosulfonyl moiety offers unique opportunities for click chemistry and bioconjugation, aligning with the trend toward modular synthesis in modern chemistry.
The synthesis and handling of Methyl 2-bromo-5-fluoro-3-(fluorosulfonyl)benzoate require expertise in fluorination techniques and sulfonyl chemistry. Its stability under ambient conditions and solubility in common organic solvents like dichloromethane and tetrahydrofuran make it a practical choice for laboratory and industrial applications. However, users must adhere to safety protocols to ensure proper storage and handling, as with any reactive chemical.
From an SEO perspective, queries related to "fluorosulfonyl benzoate derivatives", "bromo-fluoro aromatic compounds", and "CAS 2138251-20-2 applications" are trending in scientific search engines. These keywords highlight the compound's relevance in medicinal chemistry and material engineering. Furthermore, discussions on sustainable fluorination methods and green chemistry often reference such compounds, emphasizing their role in eco-friendly synthesis.
In conclusion, Methyl 2-bromo-5-fluoro-3-(fluorosulfonyl)benzoate (CAS No. 2138251-20-2) represents a cutting-edge chemical entity with broad utility in advanced synthesis. Its structural features and reactivity profile make it indispensable for innovative research and industrial applications. As the scientific community continues to explore fluorinated building blocks, this compound is poised to remain a focal point in chemical innovation.
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